molecular formula C28H28N4O2 B11033178 N-(4-methoxyphenyl)-2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

N-(4-methoxyphenyl)-2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B11033178
M. Wt: 452.5 g/mol
InChI Key: IJTUUBGIEKECMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide (let’s call it Compound X for brevity) is a complex organic molecule with the following chemical formula:

C24H24N4O2\text{C}_{24}\text{H}_{24}\text{N}_4\text{O}_2C24​H24​N4​O2​

.

Preparation Methods

Synthetic Routes: Compound X can be synthesized through several synthetic routes. One common method involves the condensation of appropriate precursors, followed by cyclization. The detailed steps include:

    Condensation: Start with 4-methoxyaniline and 2-methyl-4-(propan-2-yl)benzaldehyde. These react to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with o-phenylenediamine to form the benzimidazole ring.

    Carboxylation: Finally, carboxylation of the benzimidazole ring yields Compound X.

Reaction Conditions:
  • Solvents: Commonly used solvents include dichloromethane, ethanol, or acetonitrile.
  • Catalysts: Acidic or basic catalysts may be employed during the condensation and cyclization steps.
  • Temperatures: Reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production: Industrial-scale production of Compound X involves optimization of the synthetic route, purification, and isolation. Large-scale reactors and efficient workup procedures are essential for cost-effective production.

Chemical Reactions Analysis

Compound X can participate in various chemical reactions:

    Oxidation: It can be oxidized to form its corresponding carboxylic acid derivative.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: Substitution reactions at the aromatic ring are possible.

    Major Products: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Compound X has diverse applications:

Mechanism of Action

The exact mechanism of action for Compound X remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Compound X stands out due to its unique structure. related compounds include:

    Benzimidazoles: Similar heterocyclic structures with diverse properties.

    Anisyl Ketones: Compounds containing an anisole group attached to a ketone.

Properties

Molecular Formula

C28H28N4O2

Molecular Weight

452.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-methyl-4-(4-propan-2-ylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C28H28N4O2/c1-17(2)19-9-11-20(12-10-19)26-25(27(33)30-21-13-15-22(34-4)16-14-21)18(3)29-28-31-23-7-5-6-8-24(23)32(26)28/h5-17,26H,1-4H3,(H,29,31)(H,30,33)

InChI Key

IJTUUBGIEKECMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)C(C)C)C(=O)NC5=CC=C(C=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.